4-[2-(Benzyloxy)ethoxy]benzoic acid
Overview
Description
4-[2-(Benzyloxy)ethoxy]benzoic acid is a chemical compound with the molecular formula C₁₅H₁₄O₄. It is characterized by a benzene ring substituted with a benzyloxyethoxy group and a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxybenzoic acid and 2-benzyloxyethanol.
Reaction Conditions: The two compounds are reacted under esterification conditions, often using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Catalysts: Industrial processes may use more efficient catalysts and optimized reaction conditions to increase the yield and reduce by-products.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives.
Reduction: Reduction reactions can be performed on the benzene ring to produce different derivatives.
Substitution: The hydroxyl group on the benzyloxyethoxy moiety can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as this compound anhydride.
Reduction Products: Reduced benzene derivatives.
Substitution Products: Substituted benzyloxyethoxy derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: It is used in the development of drugs targeting various diseases. Industry: It finds applications in the manufacture of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[2-(benzyloxy)ethoxy]benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the biological system and the specific derivatives formed.
Comparison with Similar Compounds
4-(Benzyloxy)phenyl acetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.
4-Benzyloxy-2-nitroaniline: Contains a nitro group on the benzene ring.
Uniqueness: 4-[2-(Benzyloxy)ethoxy]benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2-phenylmethoxyethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-16(18)14-6-8-15(9-7-14)20-11-10-19-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMRVIOOZGNXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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